molecular formula C14H14BrNO2S2 B3050853 (Z)-5-((5-Bromofuran-2-yl)methylene)-3-cyclohexyl-2-thioxothiazolidin-4-one CAS No. 292034-08-3

(Z)-5-((5-Bromofuran-2-yl)methylene)-3-cyclohexyl-2-thioxothiazolidin-4-one

Cat. No. B3050853
CAS RN: 292034-08-3
M. Wt: 372.3 g/mol
InChI Key: VEAZVPGBVXUNDT-UHFFFAOYSA-N
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Description

(Z)-5-((5-Bromofuran-2-yl)methylene)-3-cyclohexyl-2-thioxothiazolidin-4-one, also known as BFT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BFT belongs to the thiazolidinone family of compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

Microwave-assisted Synthesis and Inhibitor Potential

The compound , due to its structural similarity with bis(2-thioxothiazolidin-4-one) derivatives, has potential applications in the synthesis of novel inhibitors. A study by Kamila and Biehl (2012) demonstrated the microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives as potential GSK-3 inhibitors, highlighting the method's efficiency in creating compounds with potential therapeutic applications (Kamila & Biehl, 2012).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These derivatives showed significant reduction in tumor volume and cell number, indicating potential applications in anticancer therapy (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction

Another study by Chandrappa et al. (2009) focused on the synthesis of thioxothiazolidin-4-one derivatives and their evaluation for cytotoxicity and induction of apoptosis in human leukemia cells. Certain derivatives exhibited moderate to strong antiproliferative activity, highlighting the compound's potential in cancer treatment strategies (Chandrappa et al., 2009).

Supramolecular Structures

Delgado et al. (2005) studied the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, focusing on hydrogen-bonded dimers, chains of rings, and sheets. This research contributes to understanding the molecular interactions and potential applications in material science (Delgado et al., 2005).

Crystal Structure and Computational Studies

Khelloul et al. (2016) characterized a thiazolidin-4-one derivative through X-ray diffraction and computational studies, providing insights into its molecular geometry and potential applications in designing new compounds with specific properties (Khelloul et al., 2016).

properties

IUPAC Name

(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S2/c15-12-7-6-10(18-12)8-11-13(17)16(14(19)20-11)9-4-2-1-3-5-9/h6-9H,1-5H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAZVPGBVXUNDT-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((5-Bromofuran-2-yl)methylene)-3-cyclohexyl-2-thioxothiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-5-((5-Bromofuran-2-yl)methylene)-3-cyclohexyl-2-thioxothiazolidin-4-one
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(Z)-5-((5-Bromofuran-2-yl)methylene)-3-cyclohexyl-2-thioxothiazolidin-4-one

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